

Spectroscopic Characterization of 2-Amino-4-bromo-5-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-bromo-5-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-bromo-5-methylphenol**, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide presents a detailed analysis based on closely related analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of **2-Amino-4-bromo-5-methylphenol** and similar compounds.

Predicted Spectroscopic Data

While direct experimental spectra for **2-Amino-4-bromo-5-methylphenol** are not readily available in public databases, the following tables summarize the expected spectroscopic features based on data from analogous compounds: 2-Amino-4-methylphenol, 2-Bromo-4-methylphenol, and 2-Amino-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine group, and the hydroxyl group. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ^1H NMR Data for **2-Amino-4-bromo-5-methylphenol**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	6.5 - 7.5	s	-
Aromatic-H	6.5 - 7.5	s	-
-OH	8.5 - 9.5	br s	-
-NH ₂	3.5 - 4.5	br s	-
-CH ₃	2.0 - 2.5	s	-
s = singlet, br s = broad singlet			

^{13}C NMR (Carbon NMR): The ^{13}C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted ^{13}C NMR Data for **2-Amino-4-bromo-5-methylphenol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-OH	145 - 155
C-NH ₂	135 - 145
C-Br	105 - 115
C-CH ₃	125 - 135
C (Aromatic)	110 - 130
C (Aromatic)	110 - 130
-CH ₃	15 - 25

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **2-Amino-4-bromo-5-methylphenol**

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)
O-H (Phenol)	Stretching	3200 - 3600 (broad)
N-H (Amine)	Stretching	3300 - 3500 (two bands)
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Methyl)	Stretching	2850 - 3000
C=C (Aromatic)	Stretching	1500 - 1600
C-N	Stretching	1250 - 1350
C-O	Stretching	1180 - 1260
C-Br	Stretching	500 - 600

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine will be indicated by a prominent M+2 peak with an intensity almost equal to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 4: Predicted Mass Spectrometry Data for **2-Amino-4-bromo-5-methylphenol**

Ion	Predicted m/z	Description
[M] ⁺	201/203	Molecular ion
[M-CH ₃] ⁺	186/188	Loss of a methyl group
[M-NH ₂] ⁺	185/187	Loss of an amino group
[M-Br] ⁺	122	Loss of a bromine atom

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Amino-4-bromo-5-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.

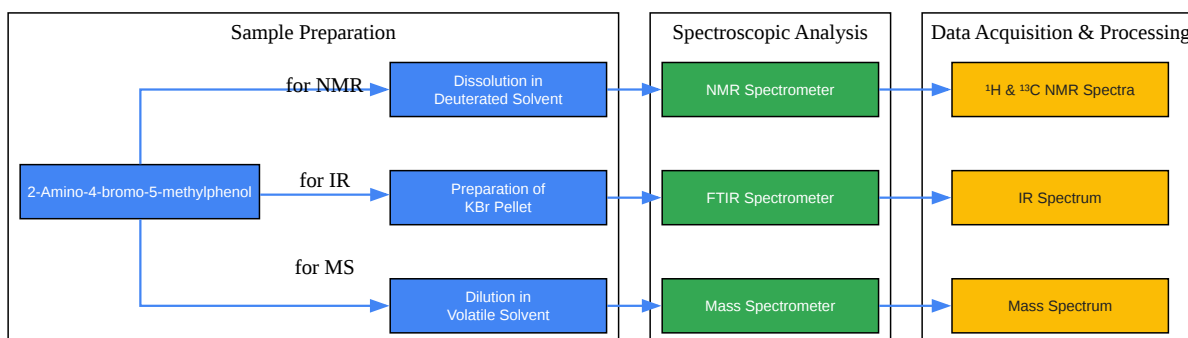
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Sample Preparation:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (Electron Ionization - EI for GC-MS):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to deduce the structure of the fragments.
 - Compare the isotopic pattern of bromine-containing fragments with theoretical values.

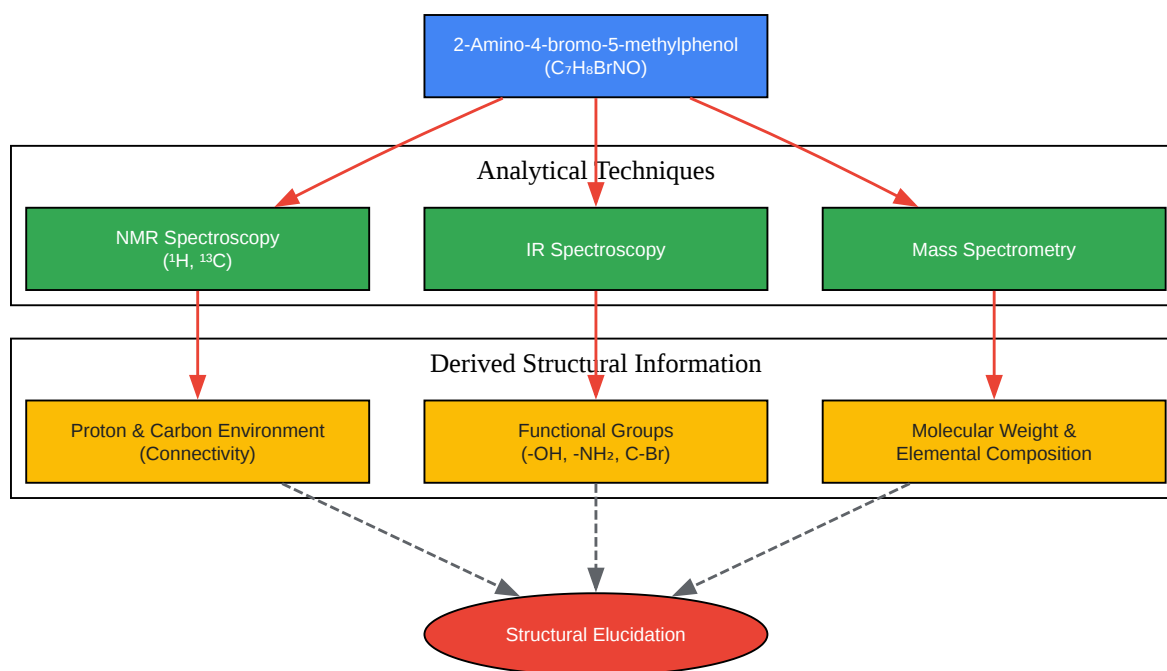
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of **2-Amino-4-bromo-5-methylphenol**.



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Caption: General experimental workflow for spectroscopic analysis.



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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

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